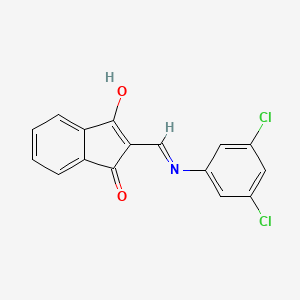

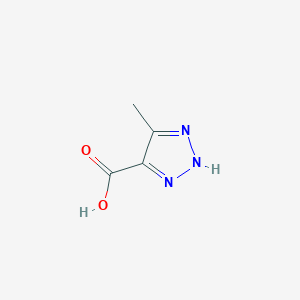

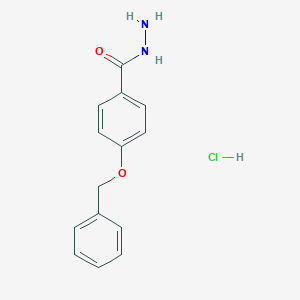

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as TFPPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. TFPPU belongs to a class of compounds called ureas, which have diverse biological activities and are known to interact with various cellular targets. In

科学的研究の応用

Cancer Research

Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating significant potential as anti-cancer agents. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. An optimization process aimed at improving their solubility while preserving biological activity led to the creation of hybrid ureas with good bioactivities. These inhibitors of translation initiation may become leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Chemical Synthesis and Reactivity

Hindered trisubstituted ureas have demonstrated unique reactivity under neutral conditions, undergoing efficient substitution reactions with a variety of O, N, and S nucleophiles. This phenomenon is attributed to the increased steric hindrance and basicity of the dialkylamino group, facilitating a nucleophile-mediated proton switch. These findings have significant implications for synthetic chemistry, offering a pathway for rapid and high-yielding acyl substitution with simple nucleophiles. The remarkable reactivity of these compounds can be utilized for the preparation of amine derivatives and in situ liberation of isocyanates (Hutchby et al., 2009).

Materials Science

The study of anion receptors based on tripodal tris(urea) structures has revealed significant anion-dependent conformational flexibility, with applications in materials science for the design of responsive materials. These receptors display high affinity for various anions, influenced by the identity of the anion, which affects both the morphology and rheology of gels formed by these compounds. This anion tuning represents a method for adjusting the physical properties of materials (Turner et al., 2006).

Corrosion Inhibition

Urea derivatives have been explored as corrosion inhibitors for metals, showcasing their utility in protecting materials from degradation. These compounds effectively inhibit corrosion through adsorption on metal surfaces, forming protective layers that prevent further damage. The efficacy of these inhibitors varies with concentration and temperature, highlighting their potential in materials preservation and industrial applications (Mistry et al., 2011).

特性

IUPAC Name |

1-(2-methylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-12-7-5-6-10-14(12)22-15(23)21-11-16(24,17(18,19)20)13-8-3-2-4-9-13/h2-10,24H,11H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGKXWPIFZRYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)

![ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2937235.png)

![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)

![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)

![4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2937242.png)

![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)